5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H8BrN5 |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
5-bromo-1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,13) |
InChI Key |
YHSBGRCQJQBHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the brominated triazole with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridin-2-ylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a–j)
- Structure : These analogs replace the pyridin-2-ylmethyl group with substituted aryl groups and retain the 5-bromo-triazole core.
- Synthesis: Prepared via condensation of N-(substituted phenyl)hydrazine carboxamide with 3-bromobenzonitrile in n-butanol under basic conditions (K₂CO₃) at 120°C for 8 hours .
- Key Differences : The absence of the pyridine ring reduces π-π interactions but introduces aryl diversity, enabling structure-activity relationship (SAR) studies. Anticancer screening against HeLa and MCF-7 cell lines revealed IC₅₀ values ranging from 2.1–18.4 µM, highlighting the impact of aryl substituents on potency .
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f)
- Structure : Features an imidazo[4,5-b]pyridine scaffold with bromine, thiadiazole, and isoxazole groups.
- Synthesis : Involves multi-step reactions starting from 5-bromo-4-piperazinyl-3-nitropyridin-2-amine and 1,2,3-thiadiazole-4-carbaldehyde .
N-(4-Methoxyphenethyl)-2-methyl-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (67)
- Structure : Combines a triazolo[1,5-a]pyrimidine core with pyridin-2-yl and methoxyphenethyl groups.
- Synthesis: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate reacts with 5-methyl-4H-1,2,4-triazol-3-amine in acetic acid .
- Key Differences: The fused pyrimidine ring improves thermal stability but introduces synthetic complexity.
Insights :
- Bromine’s Role : Bromine at position 5 consistently enhances target binding across analogs, likely through halogen bonding with kinases or DNA .
- Pyridine vs. Aryl : Pyridin-2-ylmethyl in the target compound improves solubility and target specificity compared to bulkier aryl groups in 4a–j, which may hinder membrane permeability .
- Heterocycle Expansion : Fused systems (e.g., imidazo[4,5-b]pyridine) increase potency but compromise drug-likeness due to higher MW and lipophilicity .
Physicochemical and ADME Properties
| Property | Target Compound | 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | Compound 21f |
|---|---|---|---|
| Molecular Weight (g/mol) | 294.1 | 300–340 | 454.3 |
| LogP | 2.1 (Predicted) | 2.5–3.8 | 3.9 |
| Solubility (µg/mL) | 15.2 (Predicted) | 8–12 | <5 |
| CYP3A4 Inhibition | Low | Moderate | High |
Key Observations :
- The target compound’s lower LogP (2.1 vs. 3.9 for 21f) suggests better aqueous solubility, critical for oral bioavailability.
- CYP3A4 inhibition is minimized in the target compound, reducing drug-drug interaction risks compared to Compound 21f .
Biological Activity
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 256.11 g/mol
- CAS Number : [insert CAS number if available]
The presence of the triazole ring and the pyridine moiety contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains. A study reported that certain triazole derivatives had minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Micrococcus luteus .
Antitumor Activity
The antitumor potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that some compounds significantly inhibited the growth of triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. One derivative was found to have an IC value of 39.2 ± 1.7 μM against MDA-MB-231 cells, suggesting its potential as an anticancer agent .
The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways in cancer cells. For example, molecular modeling studies suggested that certain triazole derivatives could inhibit BRAF and MEK serine-threonine protein kinases, crucial components in the mitogen-activated protein kinase pathway . This inhibition may lead to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various triazole derivatives and tested their antimicrobial efficacy. Among them, 5-(2-(pyridin-2-ylamino)ethyl)-4-(benzylideneamino)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed promising results with MIC values indicating strong antibacterial activity .
Case Study 2: Anticancer Properties
In another study focusing on the cytotoxic effects against cancer cell lines, several triazole derivatives were evaluated for their ability to reduce cell viability. The most active compound demonstrated a significant decrease in cell proliferation, confirming the therapeutic potential of triazole-based structures in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
